Cas no 51981-67-0 (1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro-)

1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro- structure
51981-67-0 structure
Product name:1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro-
CAS No:51981-67-0
MF:C11H13NO
MW:175.227022886276
CID:1575187
PubChem ID:600024

1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro-
    • 5-(dimethylamino)-2,3-dihydroinden-1-one
    • DTXSID50344865
    • SCHEMBL6776955
    • 5-(Dimethylamino)-1-indanone #
    • AKOS006370676
    • 51981-67-0
    • 5-dimethylamino-1-indanone
    • Inchi: InChI=1S/C11H13NO/c1-12(2)9-4-5-10-8(7-9)3-6-11(10)13/h4-5,7H,3,6H2,1-2H3
    • InChI Key: XXAWPKPQMFWGTQ-UHFFFAOYSA-N
    • SMILES: CN(C)C1=CC2=C(C=C1)C(=O)CC2

Computed Properties

  • Exact Mass: 175.09979
  • Monoisotopic Mass: 175.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3Ų
  • XLogP3: 1.8

Experimental Properties

  • PSA: 20.31

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